molecular formula C13H20ClNO B12669024 4-Hydroxy-4-phenethylpiperidinium chloride CAS No. 83846-80-4

4-Hydroxy-4-phenethylpiperidinium chloride

Cat. No.: B12669024
CAS No.: 83846-80-4
M. Wt: 241.76 g/mol
InChI Key: GISBYEQWKRAVSB-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenethylpiperidinium chloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-phenethylpiperidinium chloride typically involves the reaction of piperidine derivatives with phenethyl groups under specific conditions. One common method includes the use of a nickel catalyst to facilitate the regioselective formation of the six-membered N-heterocycle . The reaction conditions often involve mild temperatures and pressures to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-phenethylpiperidinium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-4-phenethylpiperidinium chloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific phenethyl substitution, which imparts unique chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications, particularly in the context of smooth muscle relaxation and vasodilation .

Properties

CAS No.

83846-80-4

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

4-(2-phenylethyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12;/h1-5,14-15H,6-11H2;1H

InChI Key

GISBYEQWKRAVSB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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